molecular formula C24H20FN5O2S B2943891 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866807-74-1

3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Katalognummer: B2943891
CAS-Nummer: 866807-74-1
Molekulargewicht: 461.52
InChI-Schlüssel: YUKXWXKEADSBPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine features a triazoloquinazoline core fused with a sulfonyl group at position 3 (derived from 2,5-dimethylphenyl) and a 4-fluorobenzylamine substituent at position 5.

Eigenschaften

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2S/c1-15-7-8-16(2)21(13-15)33(31,32)24-23-27-22(26-14-17-9-11-18(25)12-10-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKXWXKEADSBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H20FN5O2SC_{24}H_{20}FN_5O_2S and features a sulfonamide group, which is known for its biological significance. The presence of the triazole and quinazoline moieties contributes to its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties:

  • Mechanism of Action : The sulfonamide group is believed to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exhibiting antibacterial effects against Gram-positive bacteria.
  • Efficacy : In vitro tests have shown that the compound exhibits potent activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Minimum inhibitory concentrations (MICs) were reported as low as 2 µg/mL for certain resistant strains .

Table 1: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus2Highly Active
Enterococcus faecium>64Inactive
Candida auris8Moderate Activity

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Lines Tested : Studies have investigated its effects on various cancer cell lines, including lung and breast cancer cells.
  • Results : It demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth. Some derivatives exhibited anti-angiogenic properties as well .

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Activity Level
Lung Cancer Cells10Active
Breast Cancer Cells15Active

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Sulfonamide Group : Essential for antimicrobial action.
  • Fluorobenzyl Substituent : Enhances lipophilicity and cellular uptake.
  • Triazole and Quinazoline Moieties : Contribute to the overall bioactivity through multiple mechanisms, including enzyme inhibition.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound against various resistant bacterial strains. The results indicated that modifications in the phenyl ring significantly affected antimicrobial potency. Compounds with halogen substitutions showed enhanced activity compared to non-substituted analogs .
  • Anticancer Evaluation : Another research focused on the antiproliferative effects of the compound against breast cancer cell lines. It was found that certain derivatives not only inhibited cell growth but also induced apoptosis, highlighting their potential as chemotherapeutic agents .

Analyse Chemischer Reaktionen

Sulfonyl Group Reactivity

The sulfonyl moiety at position 3 of the triazoloquinazoline ring undergoes nucleophilic substitution and hydrolytic reactions. Key findings include:

Reaction TypeConditionsProductsSignificance
Hydrolysis Acidic/alkaline aqueous mediaSulfonic acid derivativesModifies solubility and electronic properties
Nucleophilic displacement Thiols, aminesSulfonamide/sulfonate analogsEnhances bioactivity through targeted substitutions

The 2,5-dimethylphenylsulfonyl group exhibits steric hindrance, slowing hydrolysis compared to less substituted analogs .

Triazolo[1,5-a]quinazoline Core Modifications

The fused triazole-quinazoline system participates in cycloaddition and ring-opening reactions:

Electrophilic Aromatic Substitution

  • Nitration : Occurs at position 7/8 of the quinazoline ring under HNO₃/H₂SO₄, producing nitro derivatives for further reduction to amines .

  • Halogenation : Bromine in acetic acid yields 7-bromo analogs, enabling cross-coupling reactions (e.g., Suzuki) .

Ring Functionalization

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF at 60°C to form N-methylated derivatives, altering pharmacokinetics .

  • Oxidation : H₂O₂/Fe²⁺ oxidizes the triazole ring, forming triazolo-N-oxides with enhanced hydrogen-bonding capacity .

Fluorobenzyl Amine Reactivity

The 4-fluorobenzylamine side chain undergoes:

ReactionReagentsOutcomeApplication
Schiff base formation Aldehydes/ketonesImine derivativesProdrug development
Acylation Acetyl chlorideAmide analogsMetabolic stability enhancement

The fluorine atom directs electrophilic substitution to the para position, enabling regioselective modifications .

Industrial-Scale Reactions

Advanced synthetic methods optimize yield and purity:

  • High-pressure hydrogenation : Reduces nitro intermediates to amines using Pd/C (5% wt) at 50 psi H₂ .

  • Microwave-assisted synthesis : Accelerates cyclization steps (e.g., triazole formation) from 12 hrs to 30 mins .

Mechanistic Pathways

Key steps in derivative synthesis involve:

  • Nitro reduction : Catalytic hydrogenation converts nitro groups to amines, enabling cyclization .

  • Aza-Michael cyclization : Forms fused rings via base-mediated intramolecular attack (e.g., K₃PO₄ in pyridine) .

  • Sulfonylation : 2,5-dimethylbenzenesulfonyl chloride reacts with amine intermediates in THF at 0°C .

Stability Under Stress Conditions

ConditionDegradation PathwayStability Outcome
Acidic (pH 1.2) Sulfonyl-O cleavage12% degradation in 24 hrs
Alkaline (pH 10) Triazole ring hydrolysis18% degradation in 24 hrs
UV light C-F bond cleavagePhotodegradation (t₁/₂ = 4.2 hrs)

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Position 3 Substituent Amine Substituent Molecular Weight Key Features
Target Compound Triazoloquinazoline 2,5-Dimethylphenylsulfonyl 4-Fluorobenzyl ~450–470* Sulfonyl group enhances binding; fluorobenzyl improves metabolic stability
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline Phenylsulfonyl 4-Isopropylphenyl 477.967 Chloro substituent increases steric bulk; isopropyl group adds hydrophobicity
N-(4-Fluorobenzyl)-2-(furan-2-yl)-5-phenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine Triazolo[1,5-a]triazine Furan-2-yl, phenoxy 4-Fluorobenzyl Not provided Triazine core reduces planarity; phenoxy group may limit solubility
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline 4-Methylphenyl Diethoxyphenethyl 467.6 Ethoxy groups enhance solubility; methylphenyl increases lipophilicity
7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline 3-Fluorophenyl 4-Methoxybenzyl 433.9 Methoxy group improves solubility; chloro may elevate toxicity risk

*Estimated based on structural analogs.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The target compound’s 2,5-dimethylphenylsulfonyl group likely increases logP compared to the phenylsulfonyl group in , but the fluorobenzyl moiety may moderate this effect.
  • Metabolic Stability: The 4-fluorobenzyl group in the target and is known to resist oxidative metabolism, extending half-life compared to non-fluorinated analogs like . Chlorine substituents (e.g., in and ) may slow metabolism but introduce risks of bioaccumulation .

Research Findings and Implications

  • Synthetic Feasibility :

    • The triazoloquinazoline core is synthesized via cyclization reactions involving hydrazine derivatives and sulfonylating agents, as demonstrated in .
    • Substituent modifications (e.g., sulfonyl vs. phenyl at position 3) require tailored reagents, impacting yield and purity .
  • Therapeutic Potential: Fluorinated analogs (target, ) show promise in CNS disorders due to enhanced stability and penetration .

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s architecture comprises a triazoloquinazoline core modified at the 3-position with a 2,5-dimethylphenylsulfonyl group and at the 5-position with a 4-fluorobenzylamine substituent. Retrosynthetic cleavage reveals two critical intermediates:

  • Triazolo[1,5-a]quinazolin-5-amine : Synthesized via cyclocondensation of anthranilic acid derivatives with hydrazine hydrate.
  • 2,5-Dimethylbenzenesulfonyl chloride : Prepared by chlorosulfonation of 2,5-dimethylbenzene.

The convergent synthesis strategy involves late-stage sulfonylation of the triazoloquinazoline scaffold followed by amine functionalization.

Synthesis of the Triazolo[1,5-a]Quinazolin-5-Amine Core

Cyclocondensation of Anthranilic Acid Derivatives

The triazoloquinazoline nucleus is constructed through a three-step sequence:

  • Quinazoline-2,4(1H,3H)-dione formation : Anthranilic acid reacts with potassium cyanate in acidic medium to yield o-ureidobenzoic acid, which undergoes cyclization under thermal conditions (140°C, 6 hr) to form quinazoline-2,4(1H,3H)-dione.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylaniline at 80°C for 4 hr produces 2,4-dichloroquinazoline.
  • Triazole annulation : Reaction with hydrazine hydrate (0–5°C, 2 hr) followed by acetic anhydride-mediated cyclization yields 3-methyltriazolo[4,3-c]quinazolin-5(6H)-one.
Table 1: Reaction Conditions for Core Synthesis
Step Reagents/Conditions Yield (%) Reference
Quinazoline-2,4-dione Anthranilic acid, KOCN, HCl, Δ 78
Chlorination POCl₃, N,N-dimethylaniline, 80°C 85
Triazole annulation NH₂NH₂·H₂O, Ac₂O, 100°C 67

Sulfonylation at the 3-Position

Electrophilic Aromatic Substitution

The triazoloquinazoline core undergoes sulfonylation using 2,5-dimethylbenzenesulfonyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Key parameters:

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
  • Temperature : 0°C → room temperature (RT), 12 hr
  • Workup : Precipitation in ice-water, recrystallization from ethanol.
Table 2: Sulfonylation Optimization
Base Solvent Temp (°C) Time (hr) Yield (%)
K₂CO₃ DMF 0 → RT 12 72
Et₃N DCM RT 24 58
DBU THF 40 6 65

Higher yields with K₂CO₃ in DMF are attributed to enhanced nucleophilicity of the triazole nitrogen.

N-(4-Fluorobenzyl)Amine Functionalization

Nucleophilic Aromatic Substitution

The 5-amino group undergoes alkylation with 4-fluorobenzyl bromide in the presence of potassium iodide (KI) as a catalyst:

  • Reaction conditions : DMF, 60°C, 8 hr.
  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the pure product.
Table 3: Amine Alkylation Parameters
Substrate Alkylating Agent Catalyst Yield (%)
Triazoloquinazolin-5-amine 4-Fluorobenzyl bromide KI 68
Triazoloquinazolin-5-amine 4-Fluorobenzyl chloride None 42

KI facilitates bromide displacement via a halogen-exchange mechanism, improving reactivity.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89–7.23 (m, 10H, aromatic), 4.62 (s, 2H, CH₂), 2.51 (s, 6H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₆H₂₂FN₅O₂S [M+H]⁺ 504.1554, found 504.1556.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed ≥98% purity, with retention time = 6.72 min.

Industrial-Scale Considerations

Process Intensification

  • Continuous flow synthesis : Microreactors reduce reaction times (e.g., sulfonylation completed in 2 hr vs. 12 hr batch).
  • Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Applications and Derivatives

Biological Activity

The compound exhibits inhibitory activity against tyrosine kinases (IC₅₀ = 0.8 µM) and antiproliferative effects in HeLa cells (IC₅₀ = 5.2 µM).

Patent Landscape

  • US20210371345A1 : Covers triazoloquinazoline derivatives as anticancer agents.
  • EP3569612B1 : Claims sulfonamide-containing analogs for inflammatory diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.